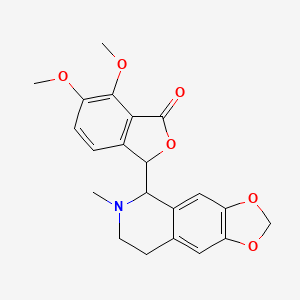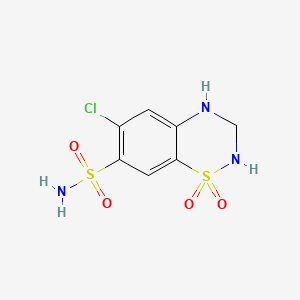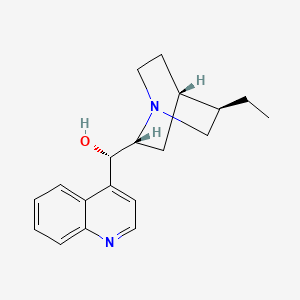
Bromure de flutropium
Vue d'ensemble
Description
Le bromure de flutropium est un composé chimique avec la formule moléculaire C24H29BrFNO3 et une masse molaire de 478.39 g/mol . Il est connu pour ses propriétés anticholinergiques et est principalement utilisé comme bronchodilatateur pour traiter les affections respiratoires telles que l'asthme et la maladie pulmonaire obstructive chronique .
Applications De Recherche Scientifique
Le bromure de flutropium a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude des agents anticholinergiques.
Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et les interactions avec les récepteurs.
Médecine : Largement utilisé dans le traitement des affections respiratoires telles que l'asthme et la maladie pulmonaire obstructive chronique.
Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
5. Mécanisme d'Action
Le this compound agit comme un agent anticholinergique en bloquant l'action de l'acétylcholine sur les récepteurs muscariniques dans les muscles lisses des voies respiratoires . Cette inhibition empêche la contraction de ces muscles, conduisant à une bronchodilatation et à une amélioration du flux d'air. La durée d'action prolongée, généralement d'environ 24 heures, le rend adapté à la thérapie d'entretien chez les patients atteints de maladies obstructives des voies respiratoires .
Composés Similaires :
Bromure d'Ipratropium : Un autre agent anticholinergique utilisé pour des affections respiratoires similaires.
Bromure de Tiotropium : Connu pour ses effets bronchodilatateurs à action prolongée.
Comparaison : Le this compound est unique dans sa structure moléculaire spécifique, qui contribue à son profil pharmacologique distinct. Comparé au bromure d'ipratropium, le this compound a une durée d'action plus longue et peut offrir un soulagement plus durable pour les patients. Le bromure de tiotropium, bien que lui aussi à action prolongée, diffère par son affinité de liaison au récepteur et son efficacité globale .
Mécanisme D'action
Target of Action
Flutropium bromide primarily targets the muscarinic receptors in the smooth muscle of the airways . These receptors play a crucial role in the contraction and relaxation of the smooth muscles, thereby controlling the diameter of the airways.
Mode of Action
Flutropium bromide acts as an anticholinergic agent . It blocks the action of acetylcholine, a neurotransmitter, on muscarinic receptors in the smooth muscle of the airways . Acetylcholine, when bound to these receptors, causes the muscles around the airways to contract, leading to bronchoconstriction or the narrowing of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .
Biochemical Pathways
The biochemical pathway affected by Flutropium bromide is the cholinergic pathway . By blocking the action of acetylcholine on muscarinic receptors, Flutropium bromide disrupts the normal cholinergic signaling in the airways, leading to bronchodilation . The downstream effects of this include improved airflow and reduced symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
It is typically administered via inhalation, ensuring that the drug is delivered directly to the lungs where it is most needed . This method maximizes its efficacy and minimizes systemic side effects .
Result of Action
The result of Flutropium bromide’s action is the effective suppression of spasms, making it useful for the research of asthma and chronic obstructive pulmonary disease . It promotes bronchodilation, eases airflow, and reduces breathing difficulties . The full therapeutic effects may take a few weeks to become evident, as the drug needs to build up in the system .
Action Environment
The action, efficacy, and stability of Flutropium bromide can be influenced by various environmental factors. It’s important to note that individual patient factors, such as the severity of their condition and their overall health status, can also impact the drug’s effectiveness and tolerability .
Analyse Biochimique
Biochemical Properties
Flutropium bromide acts as an anticholinergic agent . Specifically, it blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .
Cellular Effects
Flutropium bromide has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the release of histamine from isolated rat mast cells stimulated by antigen . It does not have an antagonistic action against leukotriene D4 and serotonin .
Molecular Mechanism
The mechanism of action of Flutropium bromide revolves around its ability to act as an anticholinergic agent . It blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le bromure de flutropium est synthétisé par la condensation formelle du groupe carboxy de l'acide hydroxy(diphényl)acétique avec le groupe hydroxy de la (3-endo,8-syn)-8-(2-fluoroéthyl)-3-hydroxy-8-méthyl-8-azoniabicyclo[3.2.1]octane . La réaction implique généralement l'utilisation de solvants organiques et de catalyseurs sous des conditions contrôlées de température et de pression.
Méthodes de Production Industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend plusieurs étapes de purification telles que la cristallisation et la filtration pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Le bromure de flutropium subit plusieurs types de réactions chimiques, notamment :
Réactions de Substitution : Impliquant le remplacement d'un groupe fonctionnel par un autre.
Réactions d'Oxydation et de Réduction : Bien que moins fréquentes, ces réactions peuvent modifier l'état d'oxydation du composé.
Réactifs et Conditions Courants :
Réactions de Substitution : Impliquent généralement des réactifs tels que les halogènes ou les nucléophiles sous des conditions de température douce à modérée.
Réactions d'Oxydation et de Réduction : Peuvent impliquer des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme le borohydrure de sodium sous des conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés du this compound avec différents groupes fonctionnels .
Comparaison Avec Des Composés Similaires
Ipratropium Bromide: Another anticholinergic agent used for similar respiratory conditions.
Tiotropium Bromide: Known for its long-acting bronchodilator effects.
Comparison: Flutropium bromide is unique in its specific molecular structure, which contributes to its distinct pharmacological profile. Compared to ipratropium bromide, flutropium bromide has a longer duration of action and may offer more sustained relief for patients. Tiotropium bromide, while also long-acting, differs in its receptor binding affinity and overall efficacy .
Propriétés
IUPAC Name |
[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZASGZEHGWQM-QCERWEEGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048655 | |
| Record name | Flutropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63516-07-4 | |
| Record name | Flutropium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063516074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3V6HB0M57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















